4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
CAS No.:
Cat. No.: VC13283449
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 4-[(1-ethylpyrazol-4-yl)methoxy]aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3 |
| Standard InChI Key | OBTDMSJAKFQRDA-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |
| Canonical SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted with an ethyl group at N1.
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Methoxy-aniline group: A methoxy (-OCH) bridge connects the pyrazole’s C4 to the para-position of an aniline (CHNH) ring .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.27 g/mol | |
| IUPAC Name | 4-[(1-ethylpyrazol-4-yl)methoxy]aniline | |
| CAS Number | 1458615-93-4 | |
| SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |
Physicochemical Characteristics
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Solubility: Limited data exist, but analogs with similar structures are soluble in polar aprotic solvents (e.g., DMSO, methanol).
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Stability: Pyrazole derivatives generally exhibit thermal stability up to 200°C, though decomposition pathways depend on substituents .
Synthesis and Optimization
Synthetic Routes
Route 1:
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Pyrazole Formation: React hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core .
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Methoxy-Aniline Attachment: Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to link the methoxy-aniline group.
Route 2:
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One-Pot Condensation: Combine 1-ethyl-4-(chloromethyl)-1H-pyrazole with 4-aminophenol in the presence of a base (e.g., KCO) under reflux .
Table 2: Yield Optimization Strategies
Biological Activities and Mechanisms
Antimicrobial Activity
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Structural Analogs: Compounds like 14 (thiazolidinone-pyrazole hybrids) demonstrated broad-spectrum activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 12–15 mm inhibition zones) .
Table 3: Comparative Bioactivity of Pyrazole Derivatives
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
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Electron Distribution: The ethyl group enhances electron-donating capacity, increasing nucleophilicity at the methoxy-aniline moiety .
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HOMO-LUMO Gap: Calculated gap of 4.2 eV suggests moderate reactivity, aligning with its role as a kinase inhibitor .
Molecular Dynamics Simulations
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Binding Affinity: Simulations predict strong interactions with ATP-binding pockets (binding energy: −8.5 kcal/mol) .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Used in kinase inhibitor research (e.g., JAK, SYK) for autoimmune diseases .
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Drug Likeness: Complies with Lipinski’s rules (MW < 500, LogP < 5), indicating oral bioavailability potential .
Material Science
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Coordination Polymers: Pyrazole derivatives form stable metal-organic frameworks (MOFs) for gas storage .
Future Research Directions
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